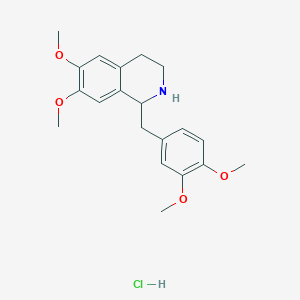

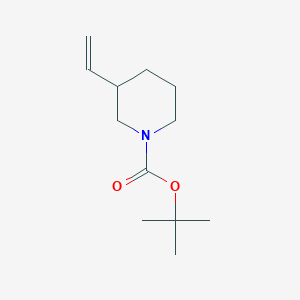

Tert-butyl 3-ethenylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

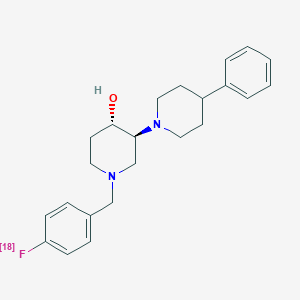

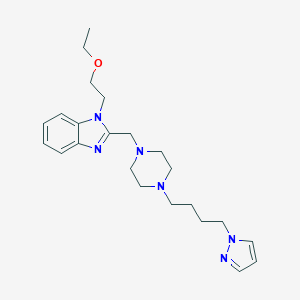

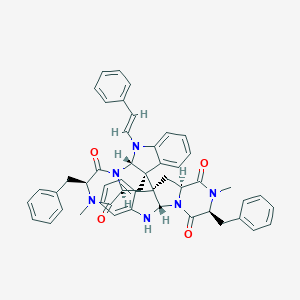

The molecular formula of Tert-butyl 3-ethenylpiperidine-1-carboxylate is C12H21NO2. The molecular weight is 211.3 g/mol.Physical And Chemical Properties Analysis

Tert-butyl 3-ethenylpiperidine-1-carboxylate is a liquid . The storage temperature is normal . The exact physical and chemical properties are not provided in the search results.Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Piperine A Piperidine Derivative

Piperine, an alkaloid with the piperidine nucleus was discovered and isolated by Hans Christian Ørsted, from the fruits of Piper nigrum . Piperine forms is slightly water soluble and forms monoclinic needles and possess a strong pungent taste . Piperine contains plentiful established health effects and beneficial therapeutic properties .

Anticancer Applications of Piperidine Derivatives

Piperidine derivatives have shown potential in the treatment of various types of cancers . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis of Piperazine Derivatives

Piperidine derivatives can be used as reactants for the synthesis of piperazine derivatives . These derivatives are important in the development of orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors .

2. Synthesis of 2-Aryl and 2-Vinyl Piperidines Piperidine derivatives can also be used in the synthesis of 2-aryl and 2-vinyl piperidines . These compounds have various applications in medicinal chemistry .

Development of Allosteric IGF-1R Inhibitors

Piperidine derivatives have been used in the development of allosteric IGF-1R inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .

Synthesis of 1-Benzylpyrrolidine-3-amine Derivatives

1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory and antioxidant effects . Along with dual cholinesterase inhibition, these compounds also target the beta secretase enzyme .

Biosynthesis of Natural Alkaloids

Piperidine derivatives play a key role in the biosynthesis of a variety of piperidine-based natural alkaloids . Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate as the precursor to cyclize into D1-piperideine .

Therapeutic Potential Against Various Cancers

Piperidine and piperine, two major alkaloids extracted from black pepper, have shown therapeutic potential against various cancers . These include breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

properties

IUPAC Name |

tert-butyl 3-ethenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBWMAWTUBARI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433774 |

Source

|

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethenylpiperidine-1-carboxylate | |

CAS RN |

146667-87-0 |

Source

|

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)